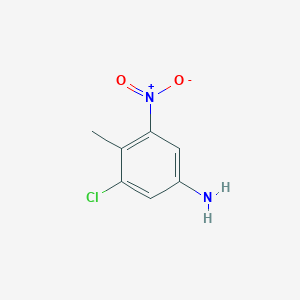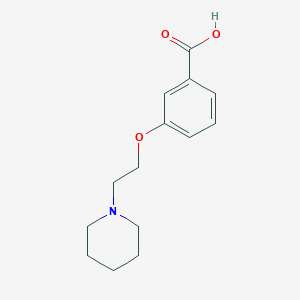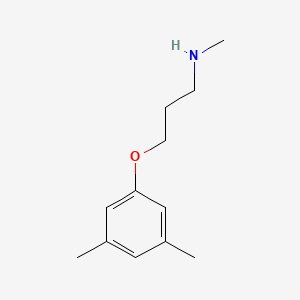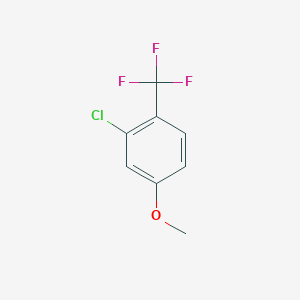
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-methoxy-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It has a molecular weight of 210.58 . The IUPAC name for this compound is 4-chloro-2-methoxy-1-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . The country of origin for this compound is CN .Aplicaciones Científicas De Investigación
Polymerization Initiator
1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, has been studied for its role as an initiator/transfer agent in cationic polymerizations. This compound differs from classical initiators by requiring an excess of BCl3 for activation, related to its complex formation with BCl3 (Dittmer, Pask, & Nuyken, 1992).
Catalysis in Cross-Coupling Reactions
The compound 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, structurally related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, has been utilized in palladium(II) complexes. These complexes are active in Suzuki and Sonogashira cross-coupling reactions, which are crucial in organic synthesis and pharmaceuticals (Deschamps, Goff, Ricard, & Floch, 2007).
Electrochemical Reduction Studies
The electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, related to the compound , has been investigated. This study provides insights into the environmental impact and degradation pathways of compounds like methyl triclosan, a recognized environmental pollutant (Peverly et al., 2014).
Heterocyclic Systems Development
A series of heterocyclic systems, including derivatives of 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, closely related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, have been synthesized. These systems are relevant in pharmacology and medicinal chemistry for their potential antiproliferative activity against various cancer cell lines (Taia et al., 2020).
Material Science and Polymer Development
The synthesis of novel fluorine-containing polyetherimide using derivatives of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene has been researched. These materials are significant in advanced material science for their thermal and mechanical properties (Yu Xin-hai, 2010).
Photocyclization in Organic Chemistry
Studies on the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which involve compounds structurally similar to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, have shown significant effects on the formation of isoquinolines. This research is important in the field of organic chemistry for understanding reaction mechanisms under light-induced conditions (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
2-chloro-4-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORORRDOJJNXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

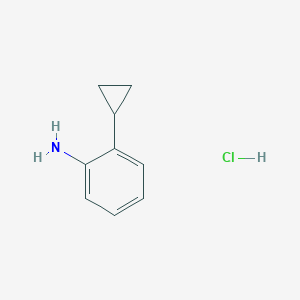
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
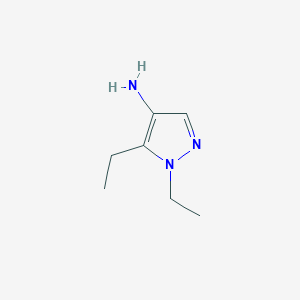
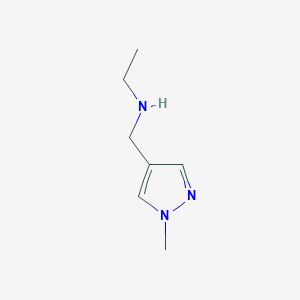
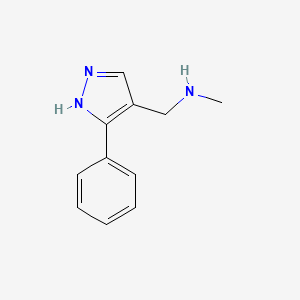
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
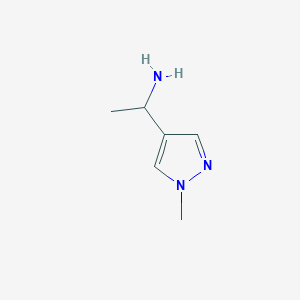
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
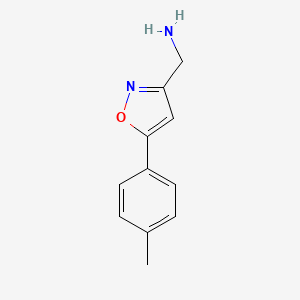
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
